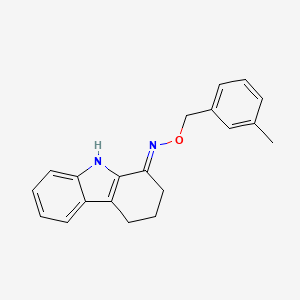

![molecular formula C18H16N2O6S B2496990 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899758-18-0](/img/structure/B2496990.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound is part of a broader class of organic molecules that have been explored for various synthetic and application-oriented research due to their unique structural features and potential biological activities. The analysis delves into the synthesis methods, molecular structure elucidation, chemical reactivity, and both physical and chemical properties based on existing literature.

Synthesis Analysis

The synthesis of similar dihydrobenzo[dioxin] derivatives often involves catalytic oxidative aminocarbonylation reactions, starting from readily available precursors. For instance, Gabriele et al. (2006) demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols using PdI2 and KI as catalysts (Gabriele et al., 2006). This methodology can potentially be adapted for the synthesis of the target compound, emphasizing stereoselectivity and configurational stability during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using X-ray diffraction analysis, which provides unequivocal evidence of the configuration around double bonds and the overall molecular conformation. The stereochemistry and molecular geometry play a critical role in the compound's reactivity and potential biological activities.

Chemical Reactions and Properties

Chemical reactions involving dihydrobenzo[dioxin] derivatives are diverse, including cycloaddition reactions, oxidative cyclization, and reactions with isocyanates. These reactions are essential for functionalizing the core structure and introducing various substituents that can modify the compound's chemical properties and biological activity. For example, Jin et al. (2017) explored the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes to synthesize dihydrobenzo[d]pyrrolo[2,1-b]thiazoles, demonstrating the versatility of related heterocyclic systems in synthetic chemistry (Jin et al., 2017).

Scientific Research Applications

Chemical Synthesis and Biological Activities

Benzazoles and Derivatives in Medicinal Chemistry : Benzazoles, including guanidine-containing compounds like 2-guanidinobenzazoles, are known for their diverse biological activities. Synthetic chemists are actively engaged in developing new methods to access these compounds due to their potential as therapeutic agents. The biological activities of these heterocycles, including cytotoxicity, cell proliferation inhibition through angiogenesis and apoptosis, are well-documented, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

(Thio)urea and Benzothiazole Derivatives : The combination of (thio)urea and benzothiazole derivatives leads to compounds like 2-(thio)ureabenzothizoles, known for their broad spectrum of biological activities. These compounds are significant in medicinal chemistry, being used as therapeutic agents and in commercial fungicides and herbicides. This highlights the potential of such compounds in developing new pharmacophores with enhanced biological activities (Rosales-Hernández et al., 2022).

Antioxidant Capacity Assessment

- ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are prominent in assessing antioxidant capacity. The review elucidates the reaction pathways of this assay, noting that certain antioxidants can form coupling adducts with ABTS, affecting the total antioxidant capacity measurement. This information is crucial in understanding the specific reactions of antioxidants, which might be relevant when studying the antioxidant properties of similar complex compounds (Ilyasov et al., 2020).

Role of Similar Compounds in Treatment and Management of Diseases

- Nitazoxanide in Treatment and Management of Diseases : Nitazoxanide, a chemically related compound, is recognized for its wide range of applications against various infectious conditions. Its activity is attributed to interference with certain enzymes, highlighting its importance against various bacterial and viral infections. This suggests the potential of related compounds in addressing a wide spectrum of diseases (Bharti et al., 2021).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-11(20-18(22)13-4-2-3-5-16(13)27(20,23)24)17(21)19-12-6-7-14-15(10-12)26-9-8-25-14/h2-7,10-11H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMZWEBCZGRLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

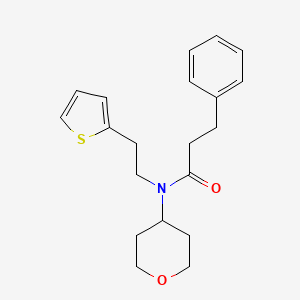

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

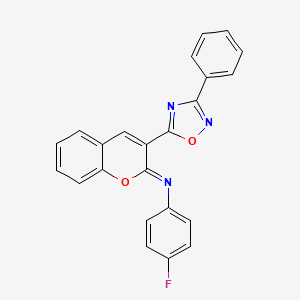

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

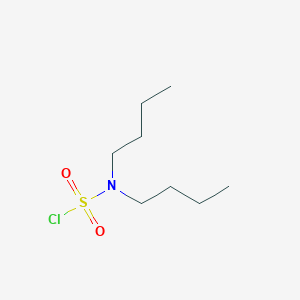

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)